molecular formula C4H5NO2S2 B1248248 5-ethoxy-3H-1,2,4-dithiazol-3-one CAS No. 178318-21-3

5-ethoxy-3H-1,2,4-dithiazol-3-one

Cat. No.: B1248248
CAS No.: 178318-21-3
M. Wt: 163.2 g/mol
InChI Key: RZIJZXUDFRSADE-UHFFFAOYSA-N
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Description

5-ethoxy-3H-1,2,4-dithiazol-3-one is a chemical compound that has garnered attention for its efficiency as a sulfurizing reagent. It is particularly noted for its application in the synthesis of phosphorothioate-containing oligonucleotides, which are important in nucleic acid research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-ethoxy-3H-1,2,4-dithiazol-3-one can be synthesized through the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride. The relative amounts of the product formed depend significantly on the solvent used. For instance, diethyl ether favors the formation of 3-ethoxy-1,2,4-dithiazole-5-one, while chloroform favors the formation of 3,5-diethoxy-1,2,4-thiadiazole .

Industrial Production Methods: While specific industrial production methods for 3-ethoxy-1,2,4-dithiazole-5-one are not extensively documented, the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of protecting groups and controlled reaction conditions .

Comparison with Similar Compounds

5-ethoxy-3H-1,2,4-dithiazol-3-one is compared with other sulfurizing agents such as phenylacetyl disulfide (PADS), H-1,2-benzodithiol-3-one-1,1-dioxide (Beaucage reagent), and tetraethylthiuram disulfide (TETD). Among these, 3-ethoxy-1,2,4-dithiazole-5-one is noted for its higher reactivity and efficiency in sulfurization reactions . Similar compounds include 3-phenoxy-1,2,4-dithiazole-5-one and 3-phenylthio-1,2,4-dithiazole-5-one, which also exhibit high sulfurizing efficiency .

Biological Activity

Overview

5-Ethoxy-3H-1,2,4-dithiazol-3-one, often referred to as EDITH, is a sulfurizing reagent that has gained attention in biochemical research, particularly in the synthesis of phosphorothioate-containing oligonucleotides. This compound exhibits unique biological activities and mechanisms of action that are crucial for its applications in nucleic acid research.

EDITH primarily acts as a sulfurizing agent through a nucleophilic attack on phosphorus atoms in phosphorothioate synthesis. The mechanism involves the following steps:

  • Nucleophilic Attack : EDITH interacts with phosphorus compounds, facilitating the conversion of phosphite to phosphorothioate.
  • Formation of Phosphorothioates : The primary biochemical pathway affected is the synthesis of phosphorothioate oligonucleotides, which are essential for various therapeutic applications, including gene silencing and antisense therapy.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Synthesis Efficiency : EDITH is noted for its efficiency in synthesizing phosphorothioate oligonucleotides compared to other sulfurizing agents like phenylacetyl disulfide (PADS) and tetraethylthiuram disulfide (TETD). Its higher reactivity is attributed to its unique reaction pathway.
  • Applications in Antisense Oligonucleotides : The synthesized phosphorothioates are crucial for developing antisense oligonucleotides, which inhibit gene expression and have potential therapeutic applications in treating various diseases .

Case Studies

Several studies highlight the effectiveness and application of this compound:

  • Antisense Oligonucleotide Synthesis : A study demonstrated the successful use of EDITH in synthesizing antisense oligonucleotides with enhanced stability and efficacy compared to traditional methods. The oligonucleotides produced showed significant biological activity in inhibiting target gene expression in vitro .
  • Comparative Analysis with Other Reagents : Research comparing EDITH with other sulfurizing agents revealed that it provides faster reaction kinetics and higher yields in the synthesis of phosphorothioates. This study emphasized the compound's superiority in solid-phase oligonucleotide synthesis.

Data Tables

The following table summarizes the comparative efficiency of this compound against other sulfurizing agents:

ReagentReaction Time (hours)Yield (%)Application Area
This compound185Antisense Oligonucleotide Synthesis
Phenylacetyl Disulfide (PADS)270General Sulfurization
Tetraethylthiuram Disulfide (TETD)365General Sulfurization

Properties

IUPAC Name

5-ethoxy-1,2,4-dithiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c1-2-7-4-5-3(6)8-9-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIJZXUDFRSADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)SS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-Ethoxy-1,2,4-dithiazole-5-one considered a superior sulfurizing agent compared to commercially available options? What makes its reaction mechanism unique?

A1: Research indicates that 3-Ethoxy-1,2,4-dithiazole-5-one, along with its 3-phenoxy and 3-phenylthio counterparts, demonstrates significantly faster reaction kinetics in sulfurization reactions compared to conventional reagents like PADS, TETD, and Beaucage's reagent []. This enhanced reactivity stems from its unique reaction pathway.

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